Quinapril Hydrochloride

Content Navigation

Researchers requiring stable ACE inhibitor for endothelial dysfunction models face degradation from cyclization. Quinapril HCl provides selective C-domain ACE binding (180-fold over N-domain) and bradykinin/NO-mediated vasodilation. - High lipophilicity for tissue penetration; - Requires basic excipients (e.g., MgCO3) for solid-state stability; - Suitable for enzyme kinetics and NO pathway studies.

CAS Number

Product Name

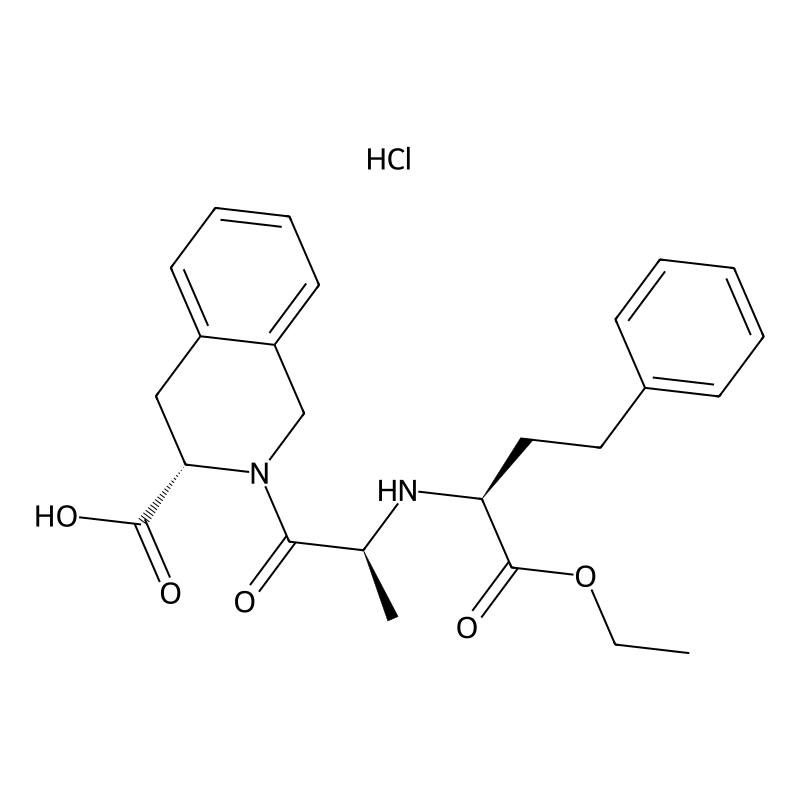

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Quinapril Hydrochloride (CAS 82586-55-8) is a potent, highly lipophilic angiotensin-converting enzyme (ACE) inhibitor prodrug, widely utilized in cardiovascular pharmacology and formulation research [1]. As a non-sulfhydryl compound, it undergoes hepatic esterolysis to form its active diacid metabolite, quinaprilat, which exhibits exceptional tissue penetration and binding affinity for the ACE C-terminal domain [2]. In procurement and material selection, Quinapril Hydrochloride is distinguished by its pronounced lipophilicity relative to hydrophilic benchmarks like lisinopril[3]. However, its molecular structure—specifically the tetrahydroisoquinoline moiety—makes it exceptionally susceptible to intramolecular cyclization and hydrolysis [4]. Consequently, sourcing high-purity crystalline forms and employing targeted basic excipients (e.g., magnesium carbonate) during formulation are critical to maintaining API stability and preventing degradation into inactive diketopiperazine derivatives[4].

Research Fit

References

- [1] Hornig B, et al. Quinaprilat Induces Arterial Vasodilation Mediated by Nitric Oxide in Humans. Hypertension. 2000;35:223-228.

- [2] Brown NJ, et al. Inhibiting Tissue Angiotensin-Converting Enzyme. Circulation. 1999;100:333-335.

- [3] Odovic J, et al. Lipophilicity Examination of Some ACE inhibitors and Hydrochlorothiazide on Cellulose in RP Thin-Layer Chromatography. J Chromatogr Sci. 2013.

- [4] Guo Y, et al. Stabilization of Quinapril by Incorporating Hydrogen Bonding Interactions. Int J Pharm. 2010.

Substituting Quinapril Hydrochloride with more common ACE inhibitors like enalapril or lisinopril fundamentally alters both the pharmacokinetic profile and the formulation requirements of a research or manufacturing project [1]. From a pharmacological standpoint, quinaprilat exhibits a significantly higher binding affinity for tissue ACE and specifically induces direct arterial vasodilation via the bradykinin/nitric oxide pathway—a mechanism that is absent in enalaprilat at comparable or even higher doses [2]. From a manufacturing perspective, Quinapril Hydrochloride cannot be processed using the standard acidic or neutral excipient matrices suitable for enalapril; it is highly prone to thermal and moisture-induced cyclization into inactive diketopiperazine [3]. Therefore, substituting this compound compromises both the tissue-specific efficacy in biological models and the chemical stability of the final formulated product [3].

Substitution Risk

References

- [1] Tominaga M, et al. Attenuation by ACE inhibitor drugs of α-adrenoceptor sensitivity in human vessels: possible differences related to drug lipophilicity. Br J Clin Pharmacol. 2005;60(4):354-360.

- [2] Hornig B, et al. Quinaprilat Induces Arterial Vasodilation Mediated by Nitric Oxide in Humans. Hypertension. 2000;35:223-228.

- [3] Guo Y, et al. Stabilization of Quinapril by Incorporating Hydrogen Bonding Interactions. Int J Pharm. 2010.

Direct Nitric Oxide Vasodilation

In human forearm circulation models, the active metabolite quinaprilat demonstrates a distinct capacity to induce direct arterial vasodilation, a feature not shared by the benchmark enalaprilat. Intra-arterial administration of quinaprilat significantly increased arterial blood flow, an effect fully inhibited by the nitric oxide synthase inhibitor L-NMMA [1]. In contrast, enalaprilat administered at a more than three-fold higher dose failed to alter baseline blood flow [1]. This indicates that quinaprilat exerts pronounced tissue-level vascular effects via bradykinin B2-receptor activation and subsequent nitric oxide production.

| Evidence Dimension | Baseline arterial blood flow increase |

| Target Compound Data | Quinaprilat (3.9 nmol/min): Increased flow from 3.5 ± 0.5 to 4.6 ± 0.7 mL/100 mL tissue/min |

| Comparator Or Baseline | Enalaprilat (13 nmol/min): No change in baseline blood flow |

| Quantified Difference | Quinaprilat induced a ~31% increase in local arterial flow at a >3x lower molar dose compared to enalaprilat. |

| Conditions | Venous occlusion plethysmography during local intra-arterial drug administration in human subjects |

Crucial for researchers requiring an ACE inhibitor that actively modulates local endothelial nitric oxide release rather than merely blocking systemic angiotensin II.

Diketopiperazine Cyclization Stability

Quinapril Hydrochloride is exceptionally prone to intramolecular cyclization, forming a diketopiperazine (DKP) impurity upon exposure to heat or moisture. Studies comparing amorphous and crystalline forms of Quinapril Hydrochloride show that the amorphous form rapidly degrades to DKP at elevated temperatures (e.g., 80°C), whereas highly pure crystalline Quinapril Hydrochloride maintains structural integrity with drastically reduced impurity formation [1]. Stabilizing the formulation requires basic excipients (like magnesium carbonate) to prevent this cyclization, a strict requirement not necessary for more stable analogs like lisinopril [2].

| Evidence Dimension | Diketopiperazine (DKP) impurity formation |

| Target Compound Data | Crystalline Quinapril HCl: <0.2% DKP impurity after optimized crystallization |

| Comparator Or Baseline | Amorphous Quinapril HCl: Rapid and extensive conversion to DKP at 80°C |

| Quantified Difference | Crystalline form limits DKP formation to <0.2%, whereas amorphous forms undergo near-complete cyclization under thermal stress. |

| Conditions | Solid-state thermal stress testing (80°C) and stability-indicating HPLC analysis |

Dictates the strict procurement of crystalline API and the mandatory inclusion of basic stabilizers in any solid oral dosage formulation.

C-Terminal ACE Binding Affinity

Quinaprilat exhibits extreme potency and domain-specific binding affinity for the C-terminal active site of somatic angiotensin-converting enzyme (ACE). When evaluated in radioligand binding assays, quinaprilat demonstrated a sub-nanomolar inhibition constant (Ki) for the C-terminal site, driven by its distinctive tetrahydroisoquinoline moiety interacting with a secondary hydrophobic pocket on the enzyme [1]. This affinity is significantly stronger than its binding at the N-terminal site, highlighting its highly selective target engagement profile[1].

| Evidence Dimension | Inhibition constant (Ki) for ACE domains |

| Target Compound Data | Quinaprilat: Ki = 7 ± 1 pmol/L for the C-terminal site |

| Comparator Or Baseline | Quinaprilat: Ki = 1267 ± 629 pmol/L for the N-terminal site |

| Quantified Difference | ~180-fold higher binding affinity for the C-terminal domain over the N-terminal domain. |

| Conditions | Radioligand competition binding studies using 125I-Ro 31-8472 on tissue ACE |

Provides a highly specific pharmacological tool for researchers aiming to selectively inhibit the C-terminal domain of ACE in tissue models.

Lipophilicity and Tissue Penetration

The lipophilic nature of Quinapril Hydrochloride allows for enhanced tissue penetration and local ACE inhibition compared to hydrophilic alternatives. In clinical evaluations of α-adrenoceptor sensitivity in human vessels, quinapril significantly shifted the dose-response curve of the vasoconstrictor phenylephrine[1]. The median effective dose (ED50) of phenylephrine required to induce vasoconstriction was nearly doubled following quinapril administration compared to enalapril, demonstrating quinapril's greater ability to inhibit local tissue angiotensin II and attenuate vascular reactivity [1].

| Evidence Dimension | ED50 of phenylephrine (attenuation of α-adrenoceptor sensitivity) |

| Target Compound Data | Quinapril: ED50 increased to 481.1 ± 101.8 ng/min |

| Comparator Or Baseline | Enalapril: ED50 increased to 266.8 ± 55.8 ng/min (Baseline: 189.3 ± 57.6 ng/min) |

| Quantified Difference | Quinapril provided an 80% greater attenuation of vasoconstrictor sensitivity compared to enalapril. |

| Conditions | Dorsal hand vein compliance technique in healthy volunteers measuring response to phenylephrine |

Justifies the selection of Quinapril over Enalapril in models where deep tissue penetration and local vascular bed ACE inhibition are critical.

Endothelial Nitric Oxide Modulation

Because quinaprilat directly induces arterial vasodilation via the bradykinin B2-receptor and nitric oxide pathway—unlike enalaprilat—Quinapril Hydrochloride is the preferred ACE inhibitor for in vivo models focused on endothelial dysfunction, vascular compliance, and NO-mediated vasorelaxation[1].

C-Terminal ACE Inhibition Assays

With a ~180-fold higher binding affinity for the C-terminal active site of ACE over the N-terminal site, Quinapril Hydrochloride is a highly suitable pharmacological probe for structural biology and enzyme kinetic studies aiming to selectively target or map the C-terminal domain of somatic ACE[2].

Moisture-Sensitive API Stabilization

Due to its high susceptibility to intramolecular cyclization into diketopiperazine, Quinapril Hydrochloride serves as a rigorous benchmark API for developing novel solid-state stabilization techniques, such as the incorporation of basic excipients (e.g., magnesium carbonate) or advanced crystalline solvate isolation [3].

Application Fit

References

- [1] Hornig B, et al. Quinaprilat Induces Arterial Vasodilation Mediated by Nitric Oxide in Humans. Hypertension. 2000;35:223-228.

- [2] Brown NJ, et al. Inhibiting Tissue Angiotensin-Converting Enzyme. Circulation. 1999;100:333-335.

- [3] Guo Y, et al. Stabilization of Quinapril by Incorporating Hydrogen Bonding Interactions. Int J Pharm. 2010.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H361 (98.95%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Therapeutic Uses

The angiotensin converting enzyme (ACE) inhibitors appear to confer a special advantage in the treatment of patients with diabetes, slowing the development of diabetic glomerulopathy. They also have been shown to be effective in slowing the progression of other forms of chronic renal disease, such as glomerulosclerosis, & many of these patients also have hypertension. An ACE inhibitor is probably the preferred initial agent in the treatment of hypertensive patients with left ventricular hypertrophy. Patients with hypertension & ischemic heart disease are candidates for treatment with ACE inhibitors; this includes treatment in the immediate post-myocardial infarction period which has been shown to lead to improved ventricular function & reduced morbidity & mortality. /ACE inhibitors/ /Salt not specified/

The combination of ... quinapril and hydrochlorothiazide is indicated in the treatment of hypertension. Fixed-dosage combinations generally are not recommended for initial therapy, but are utilized in maintenance therapy after the required dose is established in order to increase convenience, economy, and patient compliance. /Included in US product labeling/ /Salt not specified/

Angiotensin converting enzyme (ACE) inhibitor /Salt not specified/

For more Therapeutic Uses (Complete) data for QUINAPRIL HYDROCHLORIDE (6 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Quinapril is deesterified to the principal metabolite, quinaprilat, which is an inhibitor of ACE activity in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor, angiotensin II. The effect of quinapril in hypertension and in congestive heart failure (CHF) appears to result primarily from the inhibition of circulating and tissue ACE activity, thereby reducing angiotensin II formation. Quinapril inhibits the elevation in blood pressure caused by iv administered angiotensin I, but has no effect on the pressor response to angiotensin II, norepinephrine or epinephrine. Angiotensin II also stimulates the secretion of aldosterone from the adrenal cortex, thereby facilitating renal sodium and fluid reabsorption. Reduced aldosterone secretion by quinapril may result in a small incr in serum potassium. In controlled hypertension trials, treatment with ACCUPRIL alone resulted in mean increases in potassium of 0.07 mmol/L ... . Removal of angiotensin II negative feedback on renin secretion leads to increased plasma renin activity (PRA). /Salt not specified/

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Peptidyl-dipeptidases [EC:3.4.15.-]

ACE (CD143) [HSA:1636] [KO:K01283]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Quinapril is rapidly absorbed (peak concns are achieved in 1 hr, but the peak may be delayed after food), & its rate but not extent of oral absorption (60%) may be reduced by food. Quinapril is metabolized to quinaprilat & to other minor metabolites, & quinaprilat is excreted in the urine (61%) & the feces (37%). Peak concns of quinaprilat in plasma are achieved in about 2 hr. Conversion of quinapril to quinaprilat is reduced in patients with diminished liver function. The initial half-life of quinaprilat is about 2 hr; a prolonged terminal half-life of about 25 hr may be due to high-affinity binding of the drug to tissue ACE. /Salt not specified/

Metabolism Metabolites

Hepatic. Route of Elimination: Quinaprilat is eliminated primarily by renal excretion, up to 96% of an IV dose Half Life: Elimination half life is 2 hours with a prolonged terminal phase of 25 hours.

Associated Chemicals

Wikipedia

Drug Warnings

May cause hyperkalemia in patients with renal impairment or in those receiving potassium-sparing agents. /ACE Inhibitors; from table/ /Salt not specified/

Can cause acute renal failure in patients with severe bilateral renal artery stenosis or severe stenosis in artery to solitary kidney. /ACE Inhibitors; from table/ /Salt not specified/

Conversion of quinapril to quinaprilat is reduced in patients with diminished liver function. /Salt not specified/

For more Drug Warnings (Complete) data for QUINAPRIL HYDROCHLORIDE (12 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

The major objective of this study was to investigate the effects of beta-cyclodextrin (beta-CD) & hydroxypropyl-beta-cyclodextrin (HP-beta-CD) on the solid-state chemical reactivity of the drug, quinapril, when amorphous samples are prepared by colyophilization of quinapril & each of these beta-CDs. For comparison, a physical mixture with beta-CD & colyophilized mixtures with trehalose & dextran were also prepared & subjected to a similar chemical stability test at 80 °C followed by HPLC analysis. Significant inhibition of degradation was observed only for colyophilized miscible mixtures with beta-CD & HP-beta-CD at molar ratios in excess of 1:1. Colyophilized mixtures with trehalose & dextran, shown to have phase separated, & the physical mixture with beta-CD exhibited no inhibiting effects. This suggests that specific molecular complexation is responsible for the significant inhibition by the beta-CDs. The tendency of quinapril to form molecular complexes in soln with the beta-CDs was measured by (1)H solution NMR, by estimating complexation constants from the chemical shift of specific groups on quinapril. Supporting evidence for solid-state complexation was provided by FTIR analysis. DSC & TSC measurements indicated that the beta-CDs do not have high enough glass transition temperatures to reduce reactivity by reducing molecular mobility.

Storage Conditions

Interactions

... ACE inhibitors enhance the efficacy of diuretic drugs. This means that even very small doses of diuretics may substantially improve the antihypertensive efficacy of ACE inhibitors; & on the other end of the spectrum, the use of high doses of diuretics together with angiotensin converting enzyme inhibitors may lead to excessive reduction in blood pressure & to /sodium ion/ loss in some patients. /ACE inhibitors/ /Salt not specified/

Oligopeptidic drugs such as beta-lactams & angiotensin-converting enzyme inhibitors share the same carriers in humans & animals, which results in possible pharmacokinetic interactions. To model such interactions, the effects of quinapril on cephalexin pharmacokinetics were investigated in rats. Blood cephalexin concns were measured by liquid chromatography, & the data were analyzed by a noncompartmental method & by fitting a bicompartmental model by a nonlinear mixed-effect modeling approach. 5 groups of 8 rats were examined. In the first 3 groups, cephalexin elimination kinetics after intra-arterial admin alone or in combination with quinapril given by the parenteral or the oral route were studied, & the occurrence of a pharmacokinetic interaction was not revealed. The absence of an effect of quinapril on cephalexin elimination after parenteral admin might be explained either by the higher affinity of cephalexin for the renal anionic transport system than that of quinapril or by the much higher concns of cephalexin than those of quinapril. In the last 2 groups, cephalexin was administered by the oral route alone or in combination with quinapril. The mean area under the concn-time curve (AUC) for cephalexin was increased by ca. 30% by coadmin of quinapril (40.1 versus 31.4 mg.hr/liter; P=0.04). The mean elimination clearance of cephalexin was significantly decreased by quinapril, from 0.81 to 0.64 liter/hr/kg of body weight (P<0.05), probably by competitive inhibition of cephalexin secretion at the tubular level. The mean absorption rate constant of cephalexin was significantly lowered by quinapril (from 0.249 to 0.177 hr-1; P<0.01), without modification of the extent of absorption (89%). This pharmacokinetic interaction could be explained by competitive inhibition of cephalexin active transport by quinapril at the intestinal level. /Salt not specified/

Concurrent use /of other hypotension-producing medications/ with ACE inhibitors may produce additive hypotensive effects. /ACE inhibitors/ /Salt not specified/

For more Interactions (Complete) data for QUINAPRIL HYDROCHLORIDE (16 total), please visit the HSDB record page.

potassium, quinapril hydrochloride and hydrochlorothiazide in pharmaceutical

preparations using derivative spectrophotometry and chromatographic-densitometric

method. Acta Pol Pharm. 2013 Nov-Dec;70(6):967-76. PubMed PMID: 24383320.

2: Hailu SA, Bogner RH. Complex effects of drug/silicate ratio, solid-state

equivalent pH, and moisture on chemical stability of amorphous quinapril

hydrochloride coground with silicates. J Pharm Sci. 2011 Apr;100(4):1503-15. doi:

10.1002/jps.22387. Epub 2010 Nov 24. PubMed PMID: 24081473.

3: Stanisz B, Paszun S, Strzyzycka N, Ptaszyński E. Influence of humidity and

hydroxypropyl cellulose, hydroxypropylmethyl cellulose, glyceryl behenate or

magnesium stearate on the degradation kinetics of quinapril hydrochloride in

solid phase. Acta Pol Pharm. 2010 Jan-Feb;67(1):99-102. PubMed PMID: 20210086.

4: Hailu SA, Bogner RH. Solid-state surface acidity and pH-stability profiles of

amorphous quinapril hydrochloride and silicate formulations. J Pharm Sci. 2010

Jun;99(6):2786-99. doi: 10.1002/jps.22051. PubMed PMID: 20091829.

5: Hailu SA, Bogner RH. Effect of the pH grade of silicates on chemical stability

of coground amorphous quinapril hydrochloride and its stabilization using

pH-modifiers. J Pharm Sci. 2009 Sep;98(9):3358-72. doi: 10.1002/jps.21767. PubMed

PMID: 19363809.

6: Rojanasthien N, Nasangiam N, Kumsorn B, Roongapinun S, Jengjareon A.

Pharmacokinetics and bioequivalence study of the two 20-mg quinapril

hydrochloride tablet formulations in healthy Thai male volunteers. J Med Assoc

Thai. 2008 May;91(5):739-46. PubMed PMID: 18672641.

7: Bhavar GB, Chatpalliwar VA, Patil DD, Surana SJ. Validated HPTLC Method for

Simultaneous Determination of Quinapril Hydrochloride and Hydrochlorothiazide in

a Tablet Dosage Form. Indian J Pharm Sci. 2008 Jul-Aug;70(4):529-31. doi:

10.4103/0250-474X.44612. PubMed PMID: 20046789; PubMed Central PMCID: PMC2792558.

8: Stanisz B. The influence of pharmaceutical excipients on quinapril

hydrochloride stability. Acta Pol Pharm. 2005 May-Jun;62(3):189-93. PubMed PMID:

16193811.

9: Stanisz B. The stability of quinapril hydrochloride--a mixture of amorphous

and crystalline forms (QHCl-AC)--in solid phase. Acta Pol Pharm. 2003

Nov-Dec;60(6):443-9. PubMed PMID: 15080591.

10: Stanisz B. Kinetics of degradation of quinapril hydrochloride in tablets.

Pharmazie. 2003 Apr;58(4):249-51. PubMed PMID: 12749406.

Explore Compound Types

O4Si-4